![molecular formula C17H23N3O5 B2546927 N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]propanamide CAS No. 891128-53-3](/img/structure/B2546927.png)
N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]propanamide is a useful research compound. Its molecular formula is C17H23N3O5 and its molecular weight is 349.387. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Acetyl- and Butyrylcholinesterase Inhibition
5-Aryl-1,3,4-oxadiazoles, which share a structural similarity with N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]propanamide, have been designed as potential inhibitors of acetyl- (AChE) and butyrylcholinesterase (BChE). These enzymes are targeted for treating conditions like dementias and myasthenia gravis. The compounds demonstrated moderate inhibition, with some derivatives showing lower IC50 values against AChE than established drugs, indicating their potential in medicinal chemistry for neurological conditions (Pflégr et al., 2022).
Herbicidal Activity
Compounds structurally related to this compound have demonstrated effective herbicidal activity. This highlights the compound's potential applications in agricultural chemistry for controlling unwanted vegetation (Liu et al., 2008).
Anti-inflammatory and Anti-thrombotic Properties
1,3,4-Oxadiazole derivatives have shown significant anti-inflammatory and anti-thrombotic activities in in-vitro and in-vivo studies. These findings suggest their utility in developing new pharmaceutical products aimed at treating inflammatory conditions and thrombosis (Basra et al., 2019).
Antimicrobial and Anti-Proliferative Activities
N-Mannich bases of 1,3,4-oxadiazole derivatives have been synthesized and evaluated for their antimicrobial and anti-proliferative activities. These compounds showed broad-spectrum antibacterial activities and potent activity against various cancer cell lines, indicating their potential in the development of new antimicrobial and anticancer agents (Al-Wahaibi et al., 2021).
Eigenschaften
IUPAC Name |
N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O5/c1-5-14(21)18-17-20-19-16(25-17)11-9-12(22-6-2)15(24-8-4)13(10-11)23-7-3/h9-10H,5-8H2,1-4H3,(H,18,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGCOQRXCXLSQOI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=NN=C(O1)C2=CC(=C(C(=C2)OCC)OCC)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
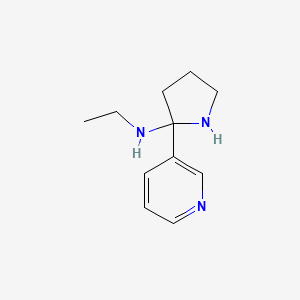
![N-(4-bromophenyl)-2-[2,4-dichloro-5-(2-methoxyethoxy)(phenylsulfonyl)anilino]acetamide](/img/structure/B2546846.png)
![methyl 2-(3-(ethylsulfonyl)benzamido)-3-(methylcarbamoyl)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2546847.png)
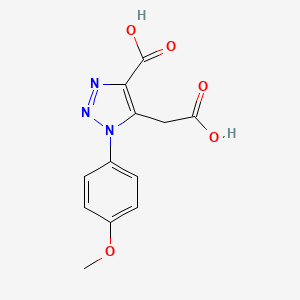
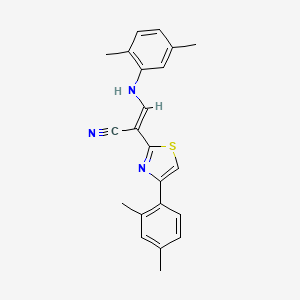
![2-((3-(3-methoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2546853.png)

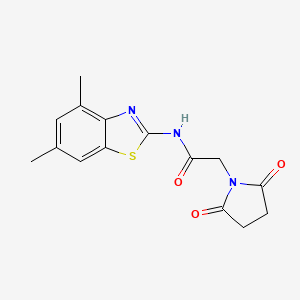
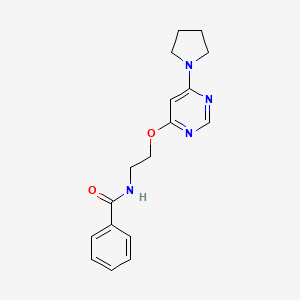
![{[1-(4-Chlorobenzoyl)piperidin-4-yl]methyl}amine hydrochloride](/img/no-structure.png)
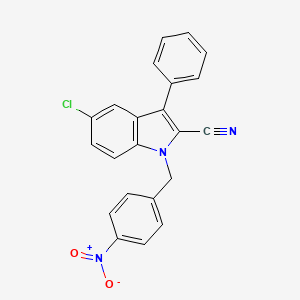

![5,6-Dihydro-4H-imidazo[4,5,1-ij]quinolin-2(1H)-one](/img/structure/B2546866.png)
![N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-1-(thiophen-2-yl)cyclopentane-1-carboxamide](/img/structure/B2546867.png)
